Km Value for Thrombin-Like Enzyme: A 50.7 µM Benchmark for Affinity Comparison
H-D-Pro-Phe-Arg-pNA hydrochloride exhibits a Michaelis-Menten constant (Km) of 50.7 µM when used as a substrate for a thrombin-like enzyme . This value provides a quantitative baseline for assessing relative binding affinity. For reference, the structurally distinct chromogenic thrombin substrate S-2238 (H-D-Phe-Pip-Arg-pNA·2HCl) demonstrates a Km of approximately 7 µM for human α-thrombin, reflecting the critical role of the P2-P3 sequence in dictating enzyme-substrate complementarity [1]. The 50.7 µM Km value for this compound with thrombin-like enzymes indicates moderate affinity, suitable for assays where very high turnover is not required and substrate depletion kinetics are to be avoided.
| Evidence Dimension | Michaelis-Menten constant (Km) |
|---|---|
| Target Compound Data | Km = 50.7 µM |
| Comparator Or Baseline | S-2238 (H-D-Phe-Pip-Arg-pNA·2HCl): Km ≈ 7 µM for human α-thrombin |
| Quantified Difference | Approximately 7.2-fold higher Km for target compound vs. S-2238-thrombin pair |
| Conditions | Thrombin-like enzyme (source unspecified) under standard chromogenic assay conditions; S-2238 data for human α-thrombin in Tris buffer, pH 7.4 |
Why This Matters
Knowing the exact Km value (50.7 µM) enables accurate substrate concentration selection (typically [S] ≈ Km to 5× Km) for linear initial velocity measurements, preventing rate-limiting substrate depletion and ensuring reproducible kinetic data.
- [1] Lottenberg R, Christensen U, Jackson CM, Coleman PL. Assay of coagulation proteases using peptide chromogenic and fluorogenic substrates. Methods Enzymol. 1981;80(Pt C):341-361. doi:10.1016/s0076-6879(81)80030-4. S-2238 Km for thrombin ≈ 7 µM. View Source
